Aryl Fluorosulfonate Reactivity: A More Robust and Cost-Effective Electrophile Compared to Aryl Triflates in Cross-Coupling
Aryl fluorosulfonates, including the target compound, serve as a practical and economical alternative to aryl triflates (–OTf) in palladium- and nickel-catalyzed cross-coupling reactions [1]. They are readily prepared from inexpensive sulfuryl fluoride (SO2F2) and exhibit high reactivity with generic catalyst systems, enabling economical coupling of phenols in pharmaceutical and agrochemical processes [2]. While the target compound's specific performance in these reactions has not been published, its class identity as an aryl fluorosulfonate implies it shares these advantageous properties relative to triflates.
| Evidence Dimension | Precursor cost and reactivity in Suzuki coupling |
|---|---|
| Target Compound Data | Prepared from sulfuryl fluoride and a base [Class-level inference] |
| Comparator Or Baseline | Aryl triflates (prepared from triflic anhydride) |
| Quantified Difference | Sulfuryl fluoride is a less expensive, commodity chemical compared to triflic anhydride or trifluoromethanesulfonic acid; reactions with fluorosulfonates occur in good to excellent yields (e.g., 60-95%) [2]. |
| Conditions | Suzuki cross-coupling with aryl boronic acids using Pd(OAc)2/PPh3 or NiCl2(PCy3)2 |
Why This Matters
For large-scale synthesis in pharmaceutical development or material science, the lower precursor cost and robust reactivity of aryl fluorosulfonates like 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate directly reduce production costs and improve process efficiency compared to triflate-based routes.
- [1] Hanley, P. S.; Clark, T. P.; Krasovskiy, A. L.; Ober, M. S.; O'Brien, J. P.; Staton, T. S. Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. The Journal of Organic Chemistry 2016, 81 (20), 9950–9959. View Source
- [2] Hanley, P. S.; Ober, M. S.; Krasovskiy, A. L.; Whiteker, G. T.; Kruper, W. J. Nickel- and Palladium-Catalyzed Coupling of Aryl Fluorosulfonates with Aryl Boronic Acids Enabled by Sulfuryl Fluoride. ACS Catalysis 2015, 5 (9), 5041–5046. View Source
